2-Amino-3,5-dibromopyridine

Catalog No.
S663231
CAS No.
35486-42-1
M.F
C5H4Br2N2
M. Wt
251.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-3,5-dibromopyridine

CAS Number

35486-42-1

Product Name

2-Amino-3,5-dibromopyridine

IUPAC Name

3,5-dibromopyridin-2-amine

Molecular Formula

C5H4Br2N2

Molecular Weight

251.91 g/mol

InChI

InChI=1S/C5H4Br2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)

InChI Key

WJMJWMSWJSACSN-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1Br)N)Br

Synonyms

TIMTEC-BB SBB000910;SALOR-INT L495980-1EA;ASISCHEM X26831;AURORA KA-520;LABOTEST-BB LT00000217;3,5-DIBROMOPYRIDIN-2-AMINE;AKOS BBS-00001351;AKOS BB-8249

Canonical SMILES

C1=C(C=NC(=C1Br)N)Br

Synthesis and Characterization:

2-Amino-3,5-dibromopyridine is an organic compound with the molecular formula C5H4Br2N2. It can be synthesized through various methods, including the bromination of 2-aminopyridine followed by separation and purification techniques []. The characterization of the synthesized compound typically involves various analytical techniques like mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy to confirm its structure and purity [, ].

Potential Applications:

Research suggests that 2-amino-3,5-dibromopyridine may hold potential in various scientific research fields, including:

  • Medicinal Chemistry: Studies have explored the potential use of 2-amino-3,5-dibromopyridine as a building block for the synthesis of novel drug candidates with various biological activities. For instance, research has investigated its potential in developing anticonvulsant and anti-inflammatory agents [, ].
  • Material Science: The unique properties of 2-amino-3,5-dibromopyridine, such as its ability to form hydrogen bonds and its aromatic character, make it a potential candidate for the development of new materials with specific functionalities. Studies have explored its application in the synthesis of polymers and coordination complexes [, ].
  • Organic Synthesis: As a versatile intermediate, 2-amino-3,5-dibromopyridine can be utilized in various organic reactions for the synthesis of more complex molecules. Its reactive bromine atoms can participate in various substitution and coupling reactions, allowing for the construction of diverse chemical structures [].

Current Research and Future Directions:

  • Exploring the biological activity of 2-amino-3,5-dibromopyridine derivatives and their potential for therapeutic applications.
  • Developing new materials with desired properties using 2-amino-3,5-dibromopyridine as a building block.
  • Investigating its reactivity in various organic transformations to expand its synthetic utility.

2-Amino-3,5-dibromopyridine is a pyridine derivative with the molecular formula C5H4Br2N2 . It appears as a white to yellow or cream-colored crystalline powder . The compound has a molecular weight of 251.91 g/mol and melts between 100-106°C . Its structure consists of a pyridine ring with an amino group at the 2-position and bromine atoms at the 3- and 5-positions .

Due to its reactive functional groups:

  • Nucleophilic aromatic substitution: The bromine atoms can be replaced by other nucleophiles.
  • Amino group reactions: The primary amine can undergo typical reactions such as acylation or alkylation.
  • Cross-coupling reactions: The bromine atoms make it suitable for palladium-catalyzed coupling reactions like Suzuki or Sonogashira couplings.

While specific biological activities of 2-amino-3,5-dibromopyridine are not directly mentioned in the provided sources, pyridine derivatives often exhibit various biological effects. The compound's structural features suggest potential for:

  • Enzyme inhibition
  • Receptor binding
  • Antimicrobial activity

Further research is needed to elucidate its precise biological roles.

Several methods exist for synthesizing 2-amino-3,5-dibromopyridine:

  • Direct bromination: 2-Aminopyridine can be brominated in the gas phase at 500°C, yielding a mixture of brominated products including 2-amino-3,5-dibromopyridine .
  • Ammonia reaction: 3,5-Dibromopyridine can be reacted with ammonia under basic conditions to introduce the amino group at the 2-position .
  • Selective bromination: Starting from 2-aminopyridine, controlled bromination can be performed to achieve the desired substitution pattern.

2-Amino-3,5-dibromopyridine finds applications in various fields:

  • Pharmaceutical intermediates: It serves as a precursor in the synthesis of more complex drug molecules, such as alfuzosin .
  • Organic synthesis: The compound is valuable in creating diverse pyridine-based structures.
  • Research chemicals: It is used in academic and industrial research settings for studying pyridine chemistry and developing new materials.

While specific interaction studies are not detailed in the provided sources, 2-amino-3,5-dibromopyridine likely interacts with various biological targets due to its structure:

  • Hydrogen bonding: The amino group can participate in hydrogen bonding with proteins or other molecules.
  • π-π interactions: The pyridine ring may engage in stacking interactions with aromatic systems.
  • Halogen bonding: The bromine atoms can form halogen bonds with suitable acceptors.

Similar Compounds: Comparison and List

2-Amino-3,5-dibromopyridine shares similarities with other substituted pyridines but has unique features:

  • 2-Aminopyridine: The parent compound, lacking bromine substituents.
  • 3,5-Dibromopyridine: Similar structure but without the amino group .
  • 2-Amino-5-bromopyridine: Contains only one bromine atom.
  • 2-Amino-3-bromopyridine: Another monobrominated variant.
  • 2-Amino-3,5,6-tribromopyridine: A more heavily brominated analog .

The presence of two bromine atoms and an amino group in 2-amino-3,5-dibromopyridine provides a balance of reactivity and synthetic versatility that distinguishes it from these related compounds. Its unique substitution pattern allows for selective functionalization and makes it valuable in various synthetic applications.

2-Amino-3,5-dibromopyridine can be synthesized through various routes, with direct bromination of 2-aminopyridine being the most common approach. The selection of brominating agents, catalysts, and reaction conditions significantly impacts reaction efficiency and product purity.

Bromination Strategies in Pyridine Derivative Synthesis

Bromination of pyridines, particularly those containing directing groups such as the amino functionality, presents both opportunities and challenges in achieving regioselectivity. Several strategies have been developed to introduce bromine atoms at specific positions of the pyridine ring.

Direct Bromination Methods

The most straightforward approach to 2-amino-3,5-dibromopyridine involves direct bromination of 2-aminopyridine. Various brominating agents have been employed:

  • N-Bromosuccinimide (NBS): One of the most efficient methods involves treating 2-aminopyridine with NBS in acetone. When controlling reaction conditions (temperature at 10°C), this initially yields 2-amino-5-bromopyridine, but can lead to the dibrominated product with excess reagent. Researchers have identified that over-bromination is a significant pathway to 2-amino-3,5-dibromopyridine formation.

  • Elemental Bromine: Traditional methods use molecular bromine (Br2) in various solvents. For example, heating pyridine (4 moles) to 130°C in fuming sulfuric acid with bromine (1 mole) produces 3-bromopyridine according to the equation: 2 C5H5N + 2 SO3 + Br2 → 2 C5H4BrN + SO2 + H2SO4. Similar approaches can be adapted for aminopyridines.

  • Bromine with Lewis Acids: The combination of bromine with Lewis acids enhances the electrophilicity of bromine, facilitating bromination of less reactive pyridine rings.

  • Gas-Phase Bromination: When 2-aminopyridine and bromine vapor diluted with nitrogen are passed over pumice at 500°C, a reaction occurs, though with significant carbon formation as a side product.

Indirect Bromination Methods

Some approaches involve multi-step syntheses to achieve the desired dibrominated product:

  • Acetylation-Bromination-Deacetylation Sequence: A method described in a Chinese patent involves first protecting 2-aminopyridine with acetic anhydride, followed by bromination with liquid bromine at controlled temperatures, and then hydrolysis to remove the protecting group.

  • Through Intermediate Formation: Some procedures utilize the bromination of 2-amino-5-bromopyridine as an intermediate step to access the dibrominated product.

Table 1: Comparison of Bromination Methods for 2-Amino-3,5-dibromopyridine Synthesis

MethodReagentsConditionsYield (%)AdvantagesLimitationsReference
NBS Bromination2-Aminopyridine, NBS, Acetone10°C, 0.5hUp to 95Mild conditions, high yieldByproduct formation requires separation
Direct Bromination2-Aminopyridine, Br2, Acetic acid45-55°C, 2-3h60-65Simple procedure, accessible reagentsLess selective, requires careful control
Via N-acetylation2-Aminopyridine, Acetic anhydride, Br2Reflux, then 45-55°C62-65Controlled regioselectivityMultiple steps required
Gas Phase Method2-Aminopyridine, Br2 vapor, N2500°C, pumiceNot reportedUnique approachHarsh conditions, carbon formation

Catalytic Systems for Regioselective Halogenation

Achieving regioselective halogenation of pyridines has been a significant focus of research, with various catalytic systems developed to control bromination position and extent.

Metal-Catalyzed Approaches

Several metal-based catalysts have proven effective for regioselective halogenation:

  • Copper Catalysts: Cuprous bromide (CuBr) has been employed as a catalyst in bromination reactions. For example, in the synthesis of 2,5-dibromopyridine, CuBr is used with 2-amino-5-bromopyridine in hydrogen bromide solution, with sodium nitrite as an additive. This catalytic system facilitates the transformation of the amino group to a bromo substituent.

  • Zinc-Mediated Methods: The Zincke imine approach represents a powerful method for the halogenation of pyridines. This process involves the formation of a Zincke intermediate, which enables regioselective halogenation at the 3-position of pyridines. While not specifically documented for 2-amino-3,5-dibromopyridine synthesis, this methodology provides valuable insights for developing selective halogenation strategies.

Designer Reagents for Selective Halogenation

Recent advances have introduced specialized reagents that enable precise control over halogenation:

  • Heterocyclic Phosphines: Researchers have designed heterocyclic phosphines that can be installed at specific positions of pyridines as phosphonium salts and subsequently displaced with halide nucleophiles. These systems operate via an SNAr pathway, with phosphine elimination as the rate-determining step.

  • Dioxane Dibromide: This brominating agent offers more controlled reaction conditions compared to elemental bromine, potentially improving selectivity for specific bromination patterns.

Directing Group Strategies

The amino group in 2-aminopyridine functions as a directing group that influences the regioselectivity of bromination:

  • Electronic Effects: The electron-donating amino group activates specific positions on the pyridine ring for electrophilic substitution, particularly the 5-position. However, with excess brominating agent or extended reaction times, bromination can also occur at the 3-position, yielding 2-amino-3,5-dibromopyridine.

  • Protecting Group Strategies: Modifying the electronic properties of the amino group through acetylation can alter reactivity patterns and provide different regioselectivity in bromination reactions.

Solvent Effects on Reaction Efficiency and Byproduct Formation

The choice of solvent significantly impacts bromination reactions, affecting both efficiency and selectivity.

Solvent Selection and Reaction Outcomes

Different solvents have been employed for aminopyridine bromination, each with distinct advantages:

  • Acetone: Commonly used with NBS for bromination of 2-aminopyridine. The reaction in acetone at 10°C allows for controlled bromination with good yield.

  • Acetic Acid: Often employed with molecular bromine for pyridine bromination reactions. Acetic acid provides a medium that balances reactivity and selectivity.

  • Water-Based Systems: Aqueous or partially aqueous systems have been used, particularly with reagents like sodium hypobromite.

  • Specialized Solvents: Trichlorofluoromethane has been used with bromine monofluoride for brominating less reactive pyridines.

Temperature Control and Reaction Parameters

Temperature management proves crucial for controlling bromination selectivity:

  • Low-Temperature Reactions: Conducting bromination at 0-10°C helps control the extent of bromination, particularly when monobromoination is desired.

  • Step-Wise Temperature Programs: Some methods employ careful temperature control with initial low-temperature addition of reagents followed by controlled warming to complete the reaction. For instance, one protocol describes addition of bromine at 0°C, followed by warming to 10-20°C for acetic acid addition, then cooling back to 0°C for further bromine addition, and finally heating to 50-60°C to complete the reaction.

Table 2: Effect of Reaction Conditions on Bromination Selectivity

Temperature (°C)Brominating AgentBrominating Agent:Substrate RatioMajor ProductByproductsReference
10NBS1:12-Amino-5-bromopyridine2-Amino-3,5-dibromopyridine
10NBS>1:12-Amino-3,5-dibromopyridine-
0 → 50-60Br21:12-Amino-3-bromopyridineMultiple brominated products
45-55Br2 with acetic anhydride>1:12-Amino-3,5-dibromopyridine-

Byproduct Formation and Purification Strategies

Understanding and controlling byproduct formation is essential for efficient synthesis:

  • Common Byproducts: When targeting 2-amino-5-bromopyridine, 2-amino-3,5-dibromopyridine often appears as an over-bromination byproduct. Conversely, when targeting the dibrominated product, incomplete bromination may yield mono-brominated species.

  • Purification Methods: Recrystallization from ethanol is commonly employed to purify 2-amino-3,5-dibromopyridine. For more complex mixtures, column chromatography with petroleum ether/ethyl acetate (10:1) has been effective for separating mono- and di-brominated derivatives.

  • Industrial Considerations: For large-scale production, minimizing byproduct formation is crucial for reducing purification complexity and costs. Careful control of reaction parameters and reagent addition rates can significantly impact product distribution.

X-ray Crystallographic Analysis of Hydrogen-Bonded Dimers

Single crystal X-ray diffraction analysis reveals that 2-amino-3,5-dibromopyridine crystallizes in the monoclinic space group P21/n [1]. The unit cell contains four molecules that form distinctive dimeric structures through intermolecular hydrogen bonding interactions [1]. These hydrogen-bonded dimers are stabilized by nitrogen-hydrogen to nitrogen (NH...N) interactions with a measured distance of 3.041 Angstroms [1].

The crystallographic investigation demonstrates that the molecular arrangement within the crystal lattice is characterized by asymmetric hydrogen bonding involving the amino group (NH₂) [1]. The ORTEP plot analysis at 50% thermal ellipsoids confirms the molecular geometry and thermal motion parameters of the constituent atoms [1]. The hydrogen bonding scheme reveals that adjacent molecules are connected through specific directional interactions that contribute to the overall crystal stability [1].

Crystallographic ParameterValueUnit
Molecular FormulaC₅H₄Br₂N₂-
Molecular Weight251.91g/mol
Crystal SystemMonoclinic-
Space GroupP21/n-
Unit Cell Content4 molecules-
Hydrogen Bond Distance NH...N3.041Å
Physical StateCrystalline solid-
Melting Point103-107°C

The crystal structure analysis provides fundamental insights into the supramolecular organization of 2-amino-3,5-dibromopyridine [1]. The formation of dimers through hydrogen bonding represents a critical structural feature that influences both the physical properties and spectroscopic characteristics of the compound [1]. The crystallographic data has been deposited with the Cambridge Crystallographic Data Centre under the reference CCDC 761691 [1].

Vibrational Spectroscopy for NH...N Interaction Studies

Vibrational spectroscopic analysis employing Fourier Transform Infrared (FTIR) spectroscopy and linear-dichroic infrared spectroscopy provides detailed characterization of the hydrogen bonding interactions in 2-amino-3,5-dibromopyridine [1]. The presence of dimeric structures in the crystal lattice results in distinctive spectroscopic signatures that can be attributed to specific vibrational modes [1].

The asymmetric stretching vibration of the amino group (νₐₛ NH₂) appears at 3464 cm⁻¹ in the experimental spectrum, while the symmetric stretching vibration (νₛ NH₂) is observed at 3280 cm⁻¹ [1]. A notable feature of the vibrational spectrum is the observation of Fermi resonance splitting, which manifests as an additional band at 3210 cm⁻¹ [1]. This splitting effect is directly attributed to the participation of the amino group in intermolecular hydrogen bonding within the dimeric structures [1].

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
νₐₛ NH₂ (asymmetric stretch)34643505
νₛ NH₂ (symmetric stretch)32803385
νₛ NH₂ (Fermi resonance split)3210-
δ NH₂ (scissoring)16271619
ω NH₂ (wagging)700377
Pyridine skeleton (8a)16191619
Pyridine skeleton (8b)15871587
Pyridine skeleton (19a)14961496
γ CH (out-of-plane)966966
ν C-N stretching13601360

The amino group scissoring vibration (δ NH₂) is identified at 1627 cm⁻¹, which falls within the characteristic range for primary aromatic amines [1]. The wagging vibration (ω NH₂) appears at 700 cm⁻¹, significantly shifted from the calculated value of 377 cm⁻¹, indicating substantial modification due to intermolecular interactions [1]. Linear-dichroic infrared spectroscopy using oriented samples in nematic liquid crystal suspensions enables the identification and assignment of specific infrared bands characteristic of structural fragments [1].

The pyridine ring skeletal vibrations are observed at 1619 cm⁻¹, 1587 cm⁻¹, and 1496 cm⁻¹, corresponding to Wilson notation modes 8a, 8b, and 19a respectively [1]. The presence of bromine substituents results in higher-frequency shifting of the in-plane skeletal vibrations compared to unsubstituted pyridine derivatives [1]. The out-of-plane deformation vibration (γ CH) is detected at 966 cm⁻¹, while the carbon-nitrogen stretching vibration (ν C-N) appears at 1360 cm⁻¹ [1].

Electronic Structure Modeling Through Density Functional Theory Calculations

Quantum chemical calculations employing Density Functional Theory (DFT) at the B3LYP level, Møller-Plesset second-order perturbation theory (MP2), and Configuration Interaction Singles (CIS) methods using the 6-311++G** basis set provide comprehensive electronic structure characterization of 2-amino-3,5-dibromopyridine [1]. These calculations support and predict the experimentally observed spectroscopic properties [1].

The optimized molecular geometry obtained through DFT calculations shows excellent correlation with experimental crystallographic data, with bond length differences of approximately 0.012 Angstroms and angular deviations of 1.0 degrees [1]. This close agreement validates the computational approach and confirms the accuracy of the theoretical model [1]. The vibrational frequency calculations reproduce the experimental observations with high fidelity when appropriate scaling factors of 0.9614 and 0.8929 are applied [1].

Electronic absorption spectroscopy reveals a broad absorption band at 255 nanometers with a molar extinction coefficient of 10,160 L mol⁻¹ cm⁻¹ [1]. This absorption corresponds to aromatic π → π* electronic transitions within the pyridine ring system, modified by the presence of bromine substituents [1]. The influence of the bromine atoms results in a single broad absorption band, contrasting with the characteristic dual-band pattern observed in unsubstituted 2-aminopyridine [1].

Electronic PropertyValueUnit
UV Absorption Maximum255nm
Molar Extinction Coefficient10,160L mol⁻¹ cm⁻¹
Electronic TransitionAromatic π → π*-
Computational MethodDFT (B3LYP), MP2, CIS-
Basis Set6-311++G**-

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap analysis demonstrates excellent correlation with experimental ultraviolet-visible spectroscopic data [1]. Time-Dependent Density Functional Theory (TDDFT) calculations in both gas phase and acetonitrile solution accurately predict the electronic absorption spectrum [1]. The theoretical predictions align closely with experimental observations, confirming the reliability of the computational methodology for electronic structure analysis [1].

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

35486-42-1

Wikipedia

2-Amino-3,5-dibromopyridine

Dates

Modify: 2023-08-15

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